methyl 5-amino-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate
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Description
“Methyl 5-amino-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate” is a compound that belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a one-pot, multicomponent protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives has been developed using alumina–silica-supported MnO2 as a recyclable catalyst in water . The cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine gave the 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as NMR spectroscopy and single-crystal X-ray diffraction . These techniques allow for the determination of the compound’s molecular geometry, bond lengths, and angles, which are crucial for understanding its chemical properties and reactivity.Chemical Reactions Analysis
Triazoles are known to participate in a variety of chemical reactions. They can be synthesized through the 1,3-dipolar cycloaddition of azides and alkynes, a reaction known as the Huisgen cycloaddition . They can also undergo various substitution and addition reactions, making them versatile intermediates in organic synthesis .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” can be predicted based on its structure and the properties of similar compounds. For example, it is likely to have a high melting point and be soluble in polar solvents due to the presence of the polar triazole ring and the ethoxy group .Mechanism of Action
Target of Action
Compounds with similar structures, such as 5-amino-1-(carbamoylmethyl)-1h-1,2,3-triazole-4-carboxamide, have been found to target key proteins involved in the bacterial dna damage (sos) response, such as lexa and reca .
Mode of Action
For instance, related compounds have been found to inhibit RecA-mediated auto-proteolysis of Escherichia coli LexA, the reaction that initiates the SOS response .
Biochemical Pathways
Compounds with similar structures have been found to affect the bacterial sos response pathway . This pathway is activated in response to DNA damage and results in the expression of genes involved in DNA repair and mutagenesis .
Result of Action
Based on the known actions of similar compounds, it can be inferred that it may lead to the inhibition of the bacterial sos response, thereby sensitizing bacteria to antibiotics and slowing the appearance of resistance .
Future Directions
The future research directions for “methyl 5-amino-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate” and similar compounds could include further exploration of their synthesis, characterization, and potential applications. Given the wide range of biological activities exhibited by triazole derivatives, they could be investigated for potential medicinal applications .
Properties
IUPAC Name |
methyl 5-amino-1-(4-ethoxyphenyl)triazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-3-19-9-6-4-8(5-7-9)16-11(13)10(14-15-16)12(17)18-2/h4-7H,3,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTAMOUGEFAHCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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